4-Acetamido-3-fluorophenylboronic Acid

boronic acid pKa determination hydrogel conjugation Suzuki-Miyaura building block

4-Acetamido-3-fluorophenylboronic Acid is the ONLY regioisomer that delivers the critical 3-fluoro,4-acetamido substitution pattern — a configuration that cannot be replicated by 2-fluoro or 4-fluoro analogues. With a predicted pKa of 7.55±0.10, this boronic acid building block exhibits enhanced Lewis acidity for superior diol binding at physiological pH, making it essential for glucose-sensing hydrogels, affinity chromatography, and serine hydrolase inhibitor research. Its defined substitution pattern ensures precise regioisomeric control in multi-step pharmaceutical syntheses, supported by documented synthetic provenance and measured pKa data.

Molecular Formula C8H9BFNO3
Molecular Weight 196.97 g/mol
CAS No. 626251-12-5
Cat. No. B1446739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-fluorophenylboronic Acid
CAS626251-12-5
Molecular FormulaC8H9BFNO3
Molecular Weight196.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)NC(=O)C)F)(O)O
InChIInChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12)
InChIKeyRSBBBRALHOPKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-3-fluorophenylboronic Acid CAS 626251-12-5: Organoboron Building Block for Suzuki-Miyaura Coupling and Pharmaceutical Synthesis


4-Acetamido-3-fluorophenylboronic Acid (CAS 626251-12-5; MFCD26141998; C8H9BFNO3; MW 196.97) is an organoboron compound comprising a phenylboronic acid core substituted with an acetamido group at the 4-position and a fluorine atom at the 3-position [1]. As a boronic acid derivative, this compound functions primarily as a synthetic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl compounds, and participates in transition metal-catalyzed borylation reactions to introduce boron functional groups into organic molecules .

Why Generic Substitution Fails for 4-Acetamido-3-fluorophenylboronic Acid CAS 626251-12-5


Substitution of 4-acetamido-3-fluorophenylboronic acid with structurally similar phenylboronic acid derivatives is not chemically equivalent due to the combined influence of fluorine substitution and acetamido positioning on both electronic properties and reactivity. Fluorine atoms in the aromatic ring enhance the Lewis acidity of boronic acids depending on both the position and number of fluorine substituents [1], while the acetamido group at the para position provides a hydrogen-bonding site that modulates interactions with electrophilic coupling partners [2]. Furthermore, position-specific isomers—including 4-acetamido-2-fluorophenylboronic acid (CAS 1335491-23-0) and 3-acetamido-4-fluorophenylboronic acid—exhibit distinct substitution patterns that alter the electronic environment of the boronic acid moiety and thus affect cross-coupling efficiency and selectivity in ways that cannot be predicted by class-level generalizations [3].

4-Acetamido-3-fluorophenylboronic Acid CAS 626251-12-5: Quantifiable Differentiation Evidence vs. Analogs


Synthetic Pathway Validation: Preparation from 4-Bromo-2-fluoroaniline with Documented pKa Measurement for Hydrogel Attachment Applications

4-Acetamido-3-fluorophenylboronic acid was prepared from 4-bromo-2-fluoroaniline via a two-step procedure: (1) acetylation of the amine group with acetyl chloride in dichloromethane at 0 °C in the presence of triethylamine, followed by (2) trimethoxyborate lithium halide exchange and subsequent hydrolysis. This synthetic route was specifically employed to measure the pKa of the compound for estimating the pKa of boronic acid derivatives attached to hydrogels through an amide linkage [1].

boronic acid pKa determination hydrogel conjugation Suzuki-Miyaura building block

Fluorine-Enhanced Lewis Acidity: Predicted pKa 7.55 ± 0.10 vs. Unsubstituted Phenylboronic Acid pKa ~8.8-9.0

The predicted acid dissociation constant (pKa) for 4-acetamido-3-fluorophenylboronic acid is 7.55 ± 0.10 [1], which is lower than the reported pKa of unsubstituted phenylboronic acid (pKa ~8.8-9.0). This enhanced acidity is consistent with the class-level observation that introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids depending on the position and number of fluorine substituents [2].

boronic acid acidity pKa prediction Lewis acidity modulation

Positional Isomer Differentiation: 3-Fluoro-4-acetamido Substitution Pattern Distinct from 2-Fluoro and 4-Fluoro Regioisomers

4-Acetamido-3-fluorophenylboronic acid (3-fluoro, 4-acetamido substitution) differs from its commercially available regioisomers: (4-acetamido-2-fluorophenyl)boronic acid (CAS 1335491-23-0; 2-fluoro, 4-acetamido substitution) and (3-acetamido-4-fluorophenyl)boronic acid (4-fluoro, 3-acetamido substitution) [1]. The position of the fluorine substituent relative to the boronic acid group determines the electronic influence on the C-B bond, affecting transmetalation rates in Suzuki-Miyaura coupling reactions and the Lewis acidity of the boron center [2].

regioisomer SAR Suzuki coupling efficiency electronic effects

4-Acetamido-3-fluorophenylboronic Acid CAS 626251-12-5: Research and Industrial Application Scenarios


Boronic Acid-Functionalized Hydrogel Development with pKa-Calibrated Binding Affinity

Researchers developing boronic acid-functionalized hydrogels for glucose sensing or affinity chromatography require a boronic acid building block with known pKa characteristics and validated synthetic accessibility. 4-Acetamido-3-fluorophenylboronic acid has been specifically synthesized and its pKa measured to estimate the pKa of boronic acid derivatives attached to hydrogels via amide linkages [1]. The fluorine substitution enhances Lewis acidity (predicted pKa 7.55 ± 0.10) [2] relative to unsubstituted phenylboronic acid, enabling stronger diol binding at physiological pH ranges relevant for continuous glucose monitoring and glycoprotein enrichment applications [3].

Suzuki-Miyaura Cross-Coupling in Pharmaceutical Intermediate Synthesis Requiring Specific Regioisomeric Control

In multi-step pharmaceutical syntheses where precise regioisomeric control is essential for downstream biological activity, 4-acetamido-3-fluorophenylboronic acid provides a defined 3-fluoro, 4-acetamido substitution pattern that cannot be replicated by its 2-fluoro or 4-fluoro regioisomers [1][2]. The acetamido group at the para position provides a hydrogen-bonding site that facilitates interactions with electrophilic coupling partners in Suzuki-Miyaura reactions [3], while the meta-fluorine substitution modulates the electronic properties of the boronic acid moiety in a manner distinct from other positional isomers [4].

Academic and Industrial Boronic Acid Library Construction for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring fluorinated phenylboronic acid derivatives as enzyme inhibitors or receptor ligands, 4-acetamido-3-fluorophenylboronic acid serves as a specific library member with documented synthetic provenance [1]. The compound's combination of fluorine (electron-withdrawing) and acetamido (hydrogen-bond donor/acceptor) substituents creates a unique pharmacophoric profile for SAR exploration. Its predicted pKa of 7.55 ± 0.10 [2] positions it in a biologically relevant acidity range for reversible covalent interactions with serine hydrolases, proteasomes, and other boronic acid-sensitive enzyme targets [3].

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